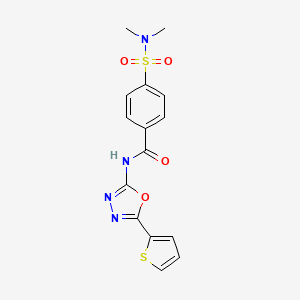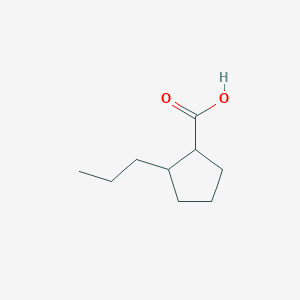![molecular formula C16H11ClN2O2 B2939713 (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314048-22-1](/img/structure/B2939713.png)
(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as enzymes, receptors, or ion channels. The specific target would depend on the exact structure and functional groups of the compound .
Mode of Action
The compound might interact with its target through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the rate of that pathway, leading to changes in the concentrations of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors such as its size, polarity, and stability. These properties would influence the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has also been used as a building block for the synthesis of novel materials with interesting properties.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several future directions that can be explored in the research of (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide. One area of interest is the optimization of its anticancer potential by identifying the specific targets and pathways involved in its mechanism of action. In addition, the use of this compound as a building block for the synthesis of novel materials with specific properties can also be explored further.
Another future direction is the development of more efficient and cost-effective synthesis methods for this compound. This can be achieved by exploring alternative starting materials and reagents or by optimizing the reaction conditions.
Overall, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide can be achieved through different methods. One of the most common methods involves the reaction of 4-chloroaniline and 3-formylchromone in the presence of a base such as potassium carbonate. The intermediate product obtained from this reaction is then treated with ammonium acetate to yield the final product. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
Applications De Recherche Scientifique
(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic pathway. In addition, this compound has also been investigated as a potential inhibitor of protein kinase CK2, which is an important target for cancer therapy.
In material science, this compound has been used as a building block for the synthesis of novel materials with interesting properties. For example, researchers have reported the synthesis of a new class of chromene-based polymers by using this compound as a monomer. These polymers exhibit good thermal stability and optical properties, making them suitable for various applications such as optoelectronics and photonics.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAAEFKUUURKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

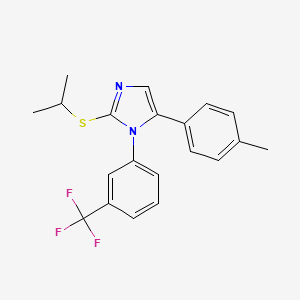
![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)

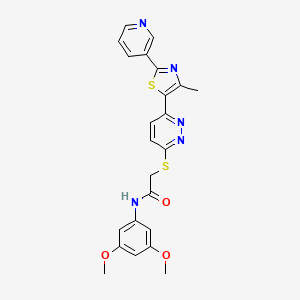
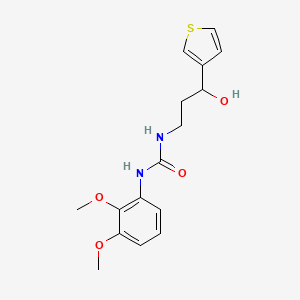
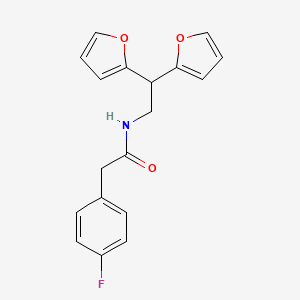
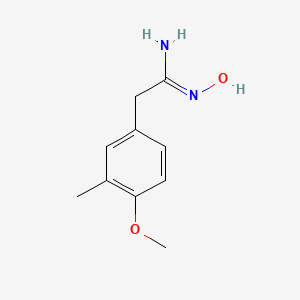
methanone](/img/structure/B2939644.png)
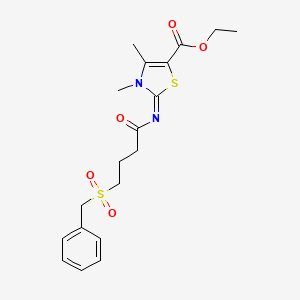
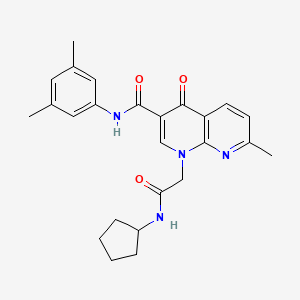
![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)
